molecular formula C20H19ClN2O3 B11333410 2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide

Cat. No.: B11333410
M. Wt: 370.8 g/mol
InChI Key: JOMPWEDZBPRKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with chlorine and methyl groups, linked to a quinoline moiety via a propanamide chain. Its complex structure allows for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Quinoline Derivative Preparation: Separately, 8-methoxyquinoline is synthesized through a series of reactions starting from aniline derivatives.

    Amide Bond Formation: The final step involves coupling the phenoxy intermediate with the quinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions.

    Substitution: The chlorine atom on the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of quinoline N-oxide and phenoxy carboxylic acids.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Replacement of the chlorine atom with nucleophiles like methoxy or amino groups.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the methoxy group on the quinoline ring.

    2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide: Lacks the methyl group on the phenoxy ring.

    2-(3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide: Lacks the chlorine atom on the phenoxy ring.

Uniqueness

The presence of both the chlorine and methyl groups on the phenoxy ring, along with the methoxy group on the quinoline ring, gives 2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide unique chemical properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide

InChI

InChI=1S/C20H19ClN2O3/c1-12-11-14(6-7-16(12)21)26-13(2)20(24)23-17-8-9-18(25-3)19-15(17)5-4-10-22-19/h4-11,13H,1-3H3,(H,23,24)

InChI Key

JOMPWEDZBPRKMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.